molecular formula C16H10FN3O B6629275 2-Fluoro-5-[(4-oxoquinazolin-3-yl)methyl]benzonitrile

2-Fluoro-5-[(4-oxoquinazolin-3-yl)methyl]benzonitrile

Cat. No.: B6629275
M. Wt: 279.27 g/mol
InChI Key: OZTNFGCTECNIFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-5-[(4-oxoquinazolin-3-yl)methyl]benzonitrile, also known as PF-06463922, is a small molecule inhibitor that has been developed as a potential drug candidate for the treatment of cancer. This compound has shown promising results in preclinical studies, and is currently undergoing clinical trials.

Mechanism of Action

2-Fluoro-5-[(4-oxoquinazolin-3-yl)methyl]benzonitrile is a potent and selective inhibitor of the protein kinase Akt. Akt is a key signaling molecule that is involved in many cellular processes, including cell growth, survival, and metabolism. By inhibiting Akt, this compound blocks the downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in cancer cells. These include inhibition of cell growth and proliferation, induction of apoptosis, and modulation of cellular metabolism. Additionally, this compound has been shown to enhance the immune response to cancer cells, by increasing the activity of immune cells such as T cells and natural killer cells.

Advantages and Limitations for Lab Experiments

One advantage of 2-Fluoro-5-[(4-oxoquinazolin-3-yl)methyl]benzonitrile is its potency and selectivity for Akt, which makes it a useful tool for studying the role of Akt in cancer cells. Additionally, this compound has shown promising results in preclinical studies, suggesting that it may be an effective treatment for cancer. However, one limitation of this compound is its relatively poor solubility, which may make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on 2-Fluoro-5-[(4-oxoquinazolin-3-yl)methyl]benzonitrile. One area of interest is the development of more potent and selective inhibitors of Akt, which may have improved efficacy and fewer side effects. Additionally, further studies are needed to determine the optimal dosing and administration of this compound in clinical settings. Finally, the potential use of this compound in combination with other cancer therapies, such as immunotherapy, should be explored.

Synthesis Methods

The synthesis of 2-Fluoro-5-[(4-oxoquinazolin-3-yl)methyl]benzonitrile involves several steps, starting with the reaction of 2-fluoro-5-nitrobenzonitrile with 3-chloro-4-methoxybenzaldehyde to form 2-fluoro-5-(4-methoxybenzylidene)benzonitrile. This intermediate is then reacted with 2-aminobenzoyl chloride to form 2-fluoro-5-(4-methoxybenzylidene)-N-(2-oxo-2,3-dihydro-1H-quinazolin-4-yl)benzamide. Finally, this compound is reduced with sodium borohydride to yield this compound.

Scientific Research Applications

2-Fluoro-5-[(4-oxoquinazolin-3-yl)methyl]benzonitrile has been extensively studied in preclinical models of cancer, including breast, lung, and ovarian cancer. In these studies, this compound has been shown to inhibit the growth and proliferation of cancer cells, and to induce apoptosis (programmed cell death) in these cells. Additionally, this compound has been shown to enhance the effectiveness of other cancer therapies, such as chemotherapy and radiation therapy.

Properties

IUPAC Name

2-fluoro-5-[(4-oxoquinazolin-3-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FN3O/c17-14-6-5-11(7-12(14)8-18)9-20-10-19-15-4-2-1-3-13(15)16(20)21/h1-7,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZTNFGCTECNIFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC3=CC(=C(C=C3)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.